![molecular formula C10H15N3O4 B1144056 tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate CAS No. 1307812-71-0](/img/no-structure.png)

tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

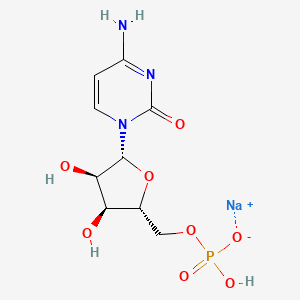

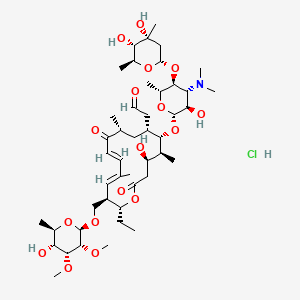

Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C10H15N3O4 . It has a molecular weight of 241.25 . The compound appears as a yellow to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O4/c1-9(2,3)17-8(16)13-4-10(5-13)6(14)11-7(15)12-10/h4-5H2,1-3H3,(H2,11,12,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate is a yellow to brown solid . It has a molecular weight of 241.25 .科学的研究の応用

Photochemical and Thermal Rearrangement

Research on similar spirooxaziridines has shown that photochemical and thermal rearrangements are influenced by stereoelectronic control theories. For instance, the irradiation of an optically pure isomer of a spirooxaziridine led to a specific lactam formation, supporting stereoelectronic theory in photochemical and thermal rearrangements of oxaziridines. This could imply potential applications in understanding reaction pathways and designing specific reactions for spiro compounds including tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (Lattes et al., 1982).

tert-Butylating Reagent Development

The development of new tert-butylating reagents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine, showcases an application in the tert-butylation of alcohols and carboxylic acids. This highlights a potential area of research where tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate could be utilized in synthesizing tert-butyl ethers and esters, contributing to organic synthesis and material science (Yamada et al., 2016).

Synthesis and Conformational Analysis

The synthesis of spirocyclic compounds as conformationally restricted pseudopeptides indicates an area where tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate could find application. These compounds are used as constrained surrogates in peptide synthesis, offering insights into protein structure and function through the development of mimetics (Fernandez et al., 2002).

Synthesis of Bifunctional Compounds

Efficient synthetic routes to bifunctional spirocyclic compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrate the utility of spiro compounds in accessing chemical spaces complementary to traditional ring systems. This suggests a research avenue for tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate in novel compound synthesis (Meyers et al., 2009).

Lattice-Framework Disilene Preparation

The preparation of unique lattice-framework disilenes from spirocyclic compounds indicates a potential application in material science, particularly in the development of new materials with specific electronic properties. This could extend to the use of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate in creating materials with novel properties (Tsutsui et al., 2005).

Safety And Hazards

特性

CAS番号 |

1307812-71-0 |

|---|---|

製品名 |

tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate |

分子式 |

C10H15N3O4 |

分子量 |

241.2438 |

同義語 |

tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

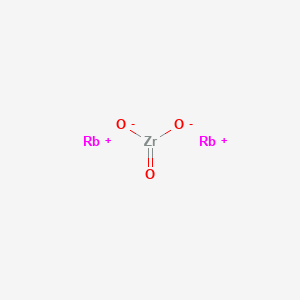

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)